molecular formula C18H17N3O3 B2930397 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide CAS No. 891143-82-1

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide

Cat. No.: B2930397
CAS No.: 891143-82-1
M. Wt: 323.352
InChI Key: QLQNDQDTBZMBIS-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide is a chemical compound that has been the subject of extensive scientific research. It is commonly referred to as DMXAA and is a synthetic small molecule that has been investigated for its potential use in cancer treatment. DMXAA has been found to have a unique mechanism of action that makes it a promising candidate for further study.

Scientific Research Applications

Anticancer Activity

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide and its analogues have shown promise in anticancer research. For instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine exhibited significant activity against various cancer cell lines including melanoma, leukemia, breast cancer, and colon cancer, according to a study (Ahsan et al., 2014).

Antimicrobial Screening

Compounds with the 1,3,4-oxadiazole moiety have been evaluated for their potential in treating microbial diseases, especially bacterial and fungal infections. Research involving N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides demonstrated notable antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria (Desai et al., 2013).

Enzymatic Activity Modulation

The synthesis and characterization of bis-1,3,4- oxadiazole rings containing a glycine moiety, such as N-{5-[5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-yl-sulfanyl]-1,3,4-oxadiazole-2-yl-methyl}-4-methoxybenzamide, has revealed effects on certain transferase enzymes. This compound showed activation of GOT and GPT activities and inhibitory effects on γ-GT activity (Tomi et al., 2010).

Photodynamic Therapy Application

The compound has been linked to advancements in photodynamic therapy for cancer treatment. Studies on related compounds with oxadiazole rings have demonstrated their potential as photosensitizers, exhibiting high singlet oxygen quantum yield and appropriate photodegradation quantum yield, important for Type II mechanisms in cancer treatment (Pişkin et al., 2020).

Molecular Interaction Studies

Research on similar compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, has provided insights into the influence of intermolecular interactions on molecular geometry, which is crucial for understanding the behavior of these compounds at the molecular level (Karabulut et al., 2014).

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11-7-8-15(12(2)9-11)17-20-21-18(24-17)19-16(22)13-5-4-6-14(10-13)23-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQNDQDTBZMBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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